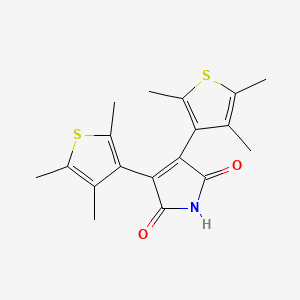

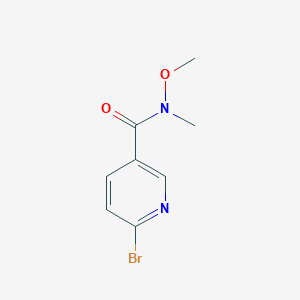

2,3-双(2,4,5-三甲基-3-噻吩基)马来酰亚胺

描述

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is a compound that falls within the broader category of maleimide derivatives. These compounds are known for their utility in various chemical syntheses and applications, particularly in the creation of polymers with high-performance characteristics. While the provided papers do not directly discuss 2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide, they do provide insights into the synthesis, properties, and applications of related maleimide compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of maleimide derivatives often involves the reaction of maleic anhydride with various nucleophiles. For example, the synthesis of bis(benzoxazine-maleimide)s involves the reaction of hydroxyphenylmaleimide with paraformaldehyde and diamines under specific conditions that differ from traditional benzoxazine synthesis methods . Similarly, the synthesis of 2,3-bis(ethylthio)-N-(p-MeOC6H4)maleimide is achieved by reacting 2,3-dichloromaleic anhydride with p-anisidine followed by the addition of ethanethiol . These methods suggest that the synthesis of 2,3-bis(2,4,5-trimethyl-3-thienyl)maleimide would likely involve a multi-step process including the initial formation of a maleimide precursor followed by substitution with the appropriate thienyl groups.

Molecular Structure Analysis

The molecular structure of maleimide derivatives is confirmed using various spectroscopic techniques such as FTIR, NMR, and sometimes X-ray diffraction analysis. For instance, the structure of 2,3-bis(ethylthio)-N-(p-MeOC6H4)maleimide was established by single-crystal X-ray diffraction, which provided detailed insights into its crystalline structure . These techniques are crucial for confirming the successful synthesis of the desired compound and for understanding its molecular geometry, which can influence its reactivity and properties.

Chemical Reactions Analysis

Maleimide derivatives participate in a variety of chemical reactions, often serving as monomers in polymerization processes. The bis(benzoxazine-maleimide)s, for example, undergo polymerization through a combination of benzoxazine ring-opening and addition-polymerization of bismaleimide . The reactivity of maleimide groups can be further modified by the introduction of different substituents, which can affect the polymerization behavior and the properties of the resulting polymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of maleimide derivatives are influenced by their molecular structure. For instance, the bis(benzoxazine-maleimide)s exhibit high glass-transition temperatures and thermal stability, as evidenced by their high decomposition temperatures and char yields . The introduction of substituents such as arylthio groups can also impart antimicrobial activity to maleimide derivatives, as seen in the case of 3,4-bis(arylthio)maleimides . These properties are critical for the application of maleimide derivatives in high-performance materials and in medicinal chemistry.

科学研究应用

合成和光伏应用

- 取代马来酰亚胺的合成:已合成了取代马来酰亚胺,包括双(噻吩-2-基)衍生物,用于潜在的抗糖尿病性质。这涉及到一种Suzuki交叉偶联过程,允许合成一系列对称和非对称的马来酰亚胺衍生物(Dubernet et al., 2005)。

- 光伏材料:已合成并表征了双(2-噻吩基)马来酰亚胺单体,用于光伏应用。从这些单体衍生的共聚物展示了适用于太阳能电池中电荷分离的性质,展示了中等的光伏性能(Gironda等,2013)。

催化和不对称氢化

- 不对称催化:已使用马来酰亚胺衍生物的手性金属配合物进行不对称氢化和氢硅烷化。使用这些配合物对特定酸和酮的氢化产生了显著的对映体过量(Kinting & Döbler, 1989)。

光致变色性质

- 光致变色研究:已合成并研究了2,3-双(2,4,5-三甲基-3-噻吩基)马来酰亚胺及其金属配合物的光致变色性质。这些性质在不同光照条件下变化,为它们在光响应材料中的潜在应用提供了见解(Zheng et al., 2012)。

属性

IUPAC Name |

3,4-bis(2,4,5-trimethylthiophen-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S2/c1-7-9(3)22-11(5)13(7)15-16(18(21)19-17(15)20)14-8(2)10(4)23-12(14)6/h1-6H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZCQTZIDIVCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C2=C(C(=O)NC2=O)C3=C(SC(=C3C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621648 | |

| Record name | 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide | |

CAS RN |

220191-36-6 | |

| Record name | 3,4-Bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

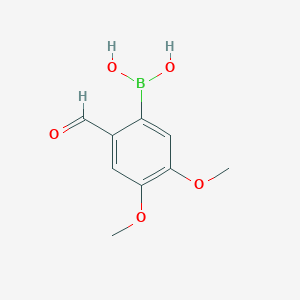

![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-2-piperidinone](/img/structure/B1343762.png)

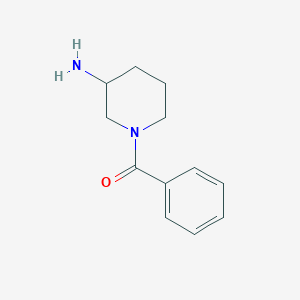

![Tert-butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-A]pyrazine-7(8H)-carboxylate](/img/structure/B1343764.png)

![Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B1343770.png)

![N-[(1S,2R)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]amino]carbonyl]-2-hydroxypropyl]-6-phenyl-2-pyridinecarboxamide](/img/structure/B1343771.png)